Cas no 55696-50-9 (tert-butyl 4-cyanobenzoate)

Tert-butyl 4-cyanobenzoate is a versatile organic compound commonly used as an intermediate in pharmaceutical and fine chemical synthesis. Its structure features a cyano group and a tert-butyl ester, offering reactivity in coupling reactions and functional group transformations. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the cyano group serves as a precursor for further derivatization, such as hydrolysis to carboxylic acids or reduction to amines. This compound is particularly valuable in medicinal chemistry for constructing complex molecules due to its balance of reactivity and stability. It is typically handled under inert conditions to preserve its integrity.
tert-butyl 4-cyanobenzoate structure
tert-butyl 4-cyanobenzoate structure
Product Name:tert-butyl 4-cyanobenzoate
CAS No:55696-50-9
MF:C12H13NO2
MW:203.237123250961
CID:884054
PubChem ID:271408
Update Time:2026-04-29

tert-butyl 4-cyanobenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-cyano-, 1,1-diMethylethyl ester
    • tert-butyl 4-cyanobenzoate
    • 4-cyanobenzoic acid 1,1-dimethylethyl ester
    • 4-cyanobenzoic acid t-butyl ester
    • 4-cyanobenzoic acid tert-butyl ester
    • 4-cyano-benzoic acid tert-butyl ester
    • AC1L6QBF
    • AC1Q4RD5
    • AG-J-25663
    • AR-1L6041
    • CTK5A4025
    • NSC114973
    • p-(t-BuO2C)C6H4CN
    • SureCN2671976
    • tert-butyl p-cyanobenzoate
    • Inchi: InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3
    • InChI Key: PBGZJUKYAHDTND-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)C#N

Computed Properties

  • Exact Mass: 203.09469
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 50.09
  • LogP: 2.51358

tert-butyl 4-cyanobenzoate Pricemore >>

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Additional information on tert-butyl 4-cyanobenzoate

tert-butyl 4-cyanobenzoate (CAS No. 55696-50-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

tert-butyl 4-cyanobenzoate, with the chemical formula C12H11NO2 and CAS number 55696-50-9, is a significant intermediate in the field of chemical biology and medicinal chemistry. This compound, characterized by its tert-butyl and cyano substituents on a benzoate backbone, has garnered considerable attention due to its structural versatility and functional utility in the synthesis of various bioactive molecules.

The structure of tert-butyl 4-cyanobenzoate features a benzene ring substituted with a cyano group at the para position and a tert-butyl group at the ortho position relative to the cyano group. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The cyano group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives through nucleophilic addition or condensation reactions.

In recent years, tert-butyl 4-cyanobenzoate has been extensively explored in the synthesis of biologically active compounds. Its incorporation into drug-like molecules has been shown to enhance metabolic stability, improve solubility, and modulate binding affinity to target proteins. For instance, derivatives of this compound have been investigated as potential inhibitors of enzyme targets such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders.

One of the most compelling applications of tert-butyl 4-cyanobenzoate is in the development of photodynamic therapy (PDT) agents. The cyano group can be photochemically activated to generate reactive oxygen species (ROS), which can selectively damage cancer cells while sparing healthy tissue. Researchers have leveraged this property to design novel PDT agents that exhibit high efficacy in preclinical models. The steric bulk provided by the tert-butyl group further enhances the photophysical properties of these agents, leading to improved tumor penetration and target specificity.

The compound's utility extends beyond pharmaceutical applications. In agrochemical research, tert-butyl 4-cyanobenzoate has been utilized as a precursor in the synthesis of novel pesticides and herbicides. Its structural features allow for the development of compounds that exhibit potent activity against pests while maintaining environmental safety. Additionally, its role as an intermediate in fine chemical synthesis underscores its importance in industrial chemistry, where it contributes to the efficient production of high-value chemicals.

Recent advances in synthetic methodologies have further expanded the applications of tert-butyl 4-cyanobenzoate. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled the introduction of diverse functional groups at specific positions on the benzoate ring. These reactions have opened up new avenues for drug discovery by allowing chemists to construct complex molecular architectures with precision.

The biological activity of tert-butyl 4-cyanobenzoate derivatives has been thoroughly investigated in various disease models. Studies have demonstrated that certain analogs exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, preclinical trials have shown promising results in using these derivatives as chemopreventive agents against cancerous growths. The ability to fine-tune the pharmacological properties of these compounds through structural modifications has made them attractive candidates for further clinical development.

In conclusion, tert-butyl 4-cyanobenzoate (CAS No. 55696-50-9) is a multifaceted intermediate with broad applications in chemical biology and medicinal chemistry. Its unique structural features and functional versatility make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.

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